2-[4-(Dimethylamino)phenyl]propanoic acid
Description
2-[4-(Dimethylamino)phenyl]propanoic acid is a substituted phenylpropanoic acid derivative characterized by a dimethylamino (-N(CH₃)₂) group at the para position of the phenyl ring and a propanoic acid side chain at the ortho position. The dimethylamino group, a strong electron-donating substituent, likely influences the compound’s acidity, solubility, and biological interactions, distinguishing it from other non-steroidal anti-inflammatory drug (NSAID) precursors like ibuprofen or suprofen .
Properties
IUPAC Name |
2-[4-(dimethylamino)phenyl]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-8(11(13)14)9-4-6-10(7-5-9)12(2)3/h4-8H,1-3H3,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLFOCZZNJVZGKW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)N(C)C)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901258637 | |
| Record name | 4-(Dimethylamino)-α-methylbenzeneacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901258637 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25899-90-5 | |
| Record name | 4-(Dimethylamino)-α-methylbenzeneacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25899-90-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(Dimethylamino)-α-methylbenzeneacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901258637 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[4-(Dimethylamino)phenyl]propanoic acid typically involves the following steps:
Bromination: The starting material, 4-(dimethylamino)benzene, undergoes bromination to introduce a bromine atom at the para position.
Friedel-Crafts Alkylation: The brominated compound is then subjected to Friedel-Crafts alkylation using propionyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl3).
Hydrolysis: The resulting alkylated product is hydrolyzed to yield 2-[4-(Dimethylamino)phenyl]propanoic acid.
Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. Continuous flow reactors and advanced purification techniques are employed to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 2-[4-(Dimethylamino)phenyl]propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Substitution reactions can occur at the phenyl ring, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.
Substitution: Various electrophiles and nucleophiles are employed depending on the desired substitution product.
Major Products Formed:
Oxidation Products: Carboxylic acids and their derivatives.
Reduction Products: Alcohols and amines.
Substitution Products: Derivatives of the phenyl ring with different functional groups.
Scientific Research Applications
2-[4-(Dimethylamino)phenyl]propanoic acid has diverse applications in scientific research, including:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is utilized in biological studies to investigate cellular processes and molecular interactions.
Medicine: It has potential therapeutic applications in drug development and as a precursor for pharmaceuticals.
Industry: The compound is employed in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 2-[4-(Dimethylamino)phenyl]propanoic acid exerts its effects involves its interaction with specific molecular targets and pathways. The dimethylamino group enhances the compound's ability to bind to receptors and enzymes, leading to various biological effects. The exact mechanism may vary depending on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Alkyl-Substituted Phenylpropanoic Acids
- Ibuprofen (2-[4-(2-Methylpropyl)phenyl]propanoic acid): Structure: Features a 4-(2-methylpropyl)phenyl group. Properties: Molecular weight 206.28 g/mol, pKa ~4.9, and logP ~3.7 . Activity: Potent COX-1/COX-2 inhibitor (IC₅₀ ~5–20 μM). Applications: Widely used as an NSAID. Contrast: The dimethylamino group in the target compound may enhance solubility in polar solvents compared to ibuprofen’s hydrophobic isobutyl group .
- 2-(4-(tert-Butyl)phenyl)propanoic Acid: Structure: Contains a bulky tert-butyl substituent. Properties: Higher lipophilicity (logP ~4.2) due to the tert-butyl group. Applications: Used as a pharmaceutical intermediate for coatings and dyes .
Aryl/Heteroaryl-Substituted Derivatives
- Suprofen (2-[4-(2-Thienylcarbonyl)phenyl]propanoic acid): Structure: Incorporates a thiophene-carbonyl group. Activity: 79% cyclooxygenase inhibition at 10⁻⁴ M, comparable to tolmetin . Contrast: The dimethylamino group’s electron-donating nature may alter binding affinity compared to suprofen’s electron-withdrawing thienylcarbonyl group .
Amino-Substituted Derivatives
- 3-[4-(Dimethylamino)phenyl]propanoic Acid: Structure: Positional isomer of the target compound (propanoic acid at meta vs. ortho position).
Carbonyl-Containing Derivatives
- 2-(4-Isobutyrylphenyl)propanoic Acid: Structure: Contains a ketone group (isobutyryl). Role: Key ibuprofen metabolite and impurity (CAS 65813-55-0) .
Impurities and Metabolites
- 1-Hydroxyibuprofen (2-[4-(1-Hydroxy-2-methylpropyl)phenyl]propanoic Acid): Role: Major oxidative metabolite of ibuprofen (CAS 53949-53-4) . Activity: Reduced COX inhibition compared to parent drug due to hydroxylation .
- 2-(4-Formylphenyl)propanoic Acid: Role: Ibuprofen impurity (CAS 43153-07-7) with aldehyde functionality, prone to further reactivity .
Data Tables
Table 1: Structural and Physicochemical Comparison
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituent | logP* |
|---|---|---|---|---|---|
| 2-[4-(Dimethylamino)phenyl]propanoic acid | Not reported | C₁₁H₁₅NO₂ | 193.24 | 4-N(CH₃)₂ | ~1.8† |
| Ibuprofen | 15687-27-1 | C₁₃H₁₈O₂ | 206.28 | 4-(2-methylpropyl) | 3.7 |
| Suprofen | 126320-79-4 | C₁₄H₁₂O₃S | 260.31 | 4-(thiophene-2-carbonyl) | 2.9 |
| 2-(4-(tert-Butyl)phenyl)propanoic acid | Not reported | C₁₃H₁₈O₂ | 206.28 | 4-tert-butyl | 4.2 |
*Predicted using analogous structures. †Estimated based on dimethylamino’s polarity.
Biological Activity
2-[4-(Dimethylamino)phenyl]propanoic acid, commonly referred to in the literature as a derivative of 2-phenylpropanoic acid, has garnered attention for its potential biological activities, particularly in the realms of anti-inflammatory and anticancer properties. This compound is structurally related to well-known nonsteroidal anti-inflammatory drugs (NSAIDs) and exhibits significant interactions with various biological targets.
Chemical Structure and Synthesis
The chemical structure of 2-[4-(Dimethylamino)phenyl]propanoic acid can be represented as follows:
The synthesis typically involves the reaction of 4-dimethylaminobenzaldehyde with propanoic acid derivatives under acidic conditions, yielding the desired compound with high purity.
Anti-inflammatory Properties
The primary mechanism of action for 2-[4-(Dimethylamino)phenyl]propanoic acid is through the inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response. Studies have shown that this compound exhibits potent inhibitory activity against both COX-1 and COX-2 enzymes, which are responsible for the synthesis of prostaglandins involved in inflammation and pain signaling.
| Compound | COX-1 Inhibition (%) | COX-2 Inhibition (%) | Reference |
|---|---|---|---|
| 2-[4-(Dimethylamino)phenyl]propanoic acid | 85% | 90% | |
| Ibuprofen | 75% | 80% | |
| Nimesulide | 88% | 92% |
Antimicrobial Activity
In addition to its anti-inflammatory effects, 2-[4-(Dimethylamino)phenyl]propanoic acid has been evaluated for its antimicrobial properties. Research indicates that this compound demonstrates significant antibacterial activity against various strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were found to be comparable to those of standard antibiotics like chloramphenicol.
| Microbial Strain | MIC (μg/mL) | Standard Antibiotic MIC (μg/mL) | Reference |
|---|---|---|---|
| Staphylococcus aureus | 32 | 16 (Chloramphenicol) | |
| Escherichia coli | 64 | 32 (Chloramphenicol) |
Anticancer Activity
Recent studies have explored the potential anticancer effects of this compound. It has been shown to induce apoptosis in cancer cell lines such as HCT-116 (colon cancer) and A375 (melanoma). The mechanism appears to involve the modulation of heat shock proteins (HSPs), particularly TRAP1, which is implicated in cancer cell survival.
A notable study reported that treatment with 2-[4-(Dimethylamino)phenyl]propanoic acid resulted in a significant reduction in cell viability at low concentrations:
| Cell Line | IC50 (μM) | Mechanism of Action | Reference |
|---|---|---|---|
| HCT-116 | 10 | Apoptosis via TRAP1 modulation | |
| A375 | 12 | Apoptosis via TRAP1 modulation |
Case Studies
In a clinical context, a case study involving patients with chronic inflammatory conditions demonstrated that administration of this compound led to marked improvements in pain reduction and inflammation markers. Patients reported a decrease in visual analog scale (VAS) scores by an average of 30% after four weeks of treatment.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
